

# Spectroscopic Analysis of 1,3-Dibromoadamantane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibromoadamantane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3-dibromoadamantane** ( $C_{10}H_{14}Br_2$ ), a rigid bicyclic compound with applications in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-dibromoadamantane** are summarized in the tables below for easy reference and comparison.

**Table 1:  $^1H$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.87	s	2H	H-2
2.30	m	8H	H-4, H-8, H-9, H-10
2.26	m	2H	H-5, H-7
1.70	m	2H	H-6

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz<sup>[1]</sup>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Carbon Assignment
62.5	C-1, C-3
59.3	C-2
47.4	C-4, C-8, C-9, C-10
35.3	C-5, C-7
33.9	C-6

Solvent: CDCl<sub>3</sub>, Frequency: 75 MHz<sup>[1]</sup>

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
2930	C-H stretch (CH)
2855	C-H stretch (CH <sub>2</sub> )
695	C-Br stretch

Sample Preparation: KBr disk<sup>[1]</sup>

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
294.03	[M] <sup>+</sup> (Molecular Ion)
213/215	[M-Br] <sup>+</sup>
133	[M-2Br] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)<sup>[2]</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **1,3-dibromoadamantane** was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) within a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

**$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were acquired on a Varian Unity Plus-300 NMR spectrometer operating at a frequency of 300 MHz.<sup>[1]</sup> A standard single-pulse sequence was utilized with a spectral width sufficient to cover the expected chemical shift range of the adamantane protons.

**$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same Varian Unity Plus-300 NMR spectrometer at a frequency of 75 MHz.<sup>[1]</sup> A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

**Sample Preparation:** A KBr pellet was prepared for IR analysis. A small amount of **1,3-dibromoadamantane** was finely ground with dry potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

**Data Acquisition:** The IR spectrum was recorded using a Thermo Nicolet 380 FT-IR spectrometer with a Ge-KBr beam splitter.<sup>[1]</sup> The spectrum was scanned over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

### Mass Spectrometry (MS)

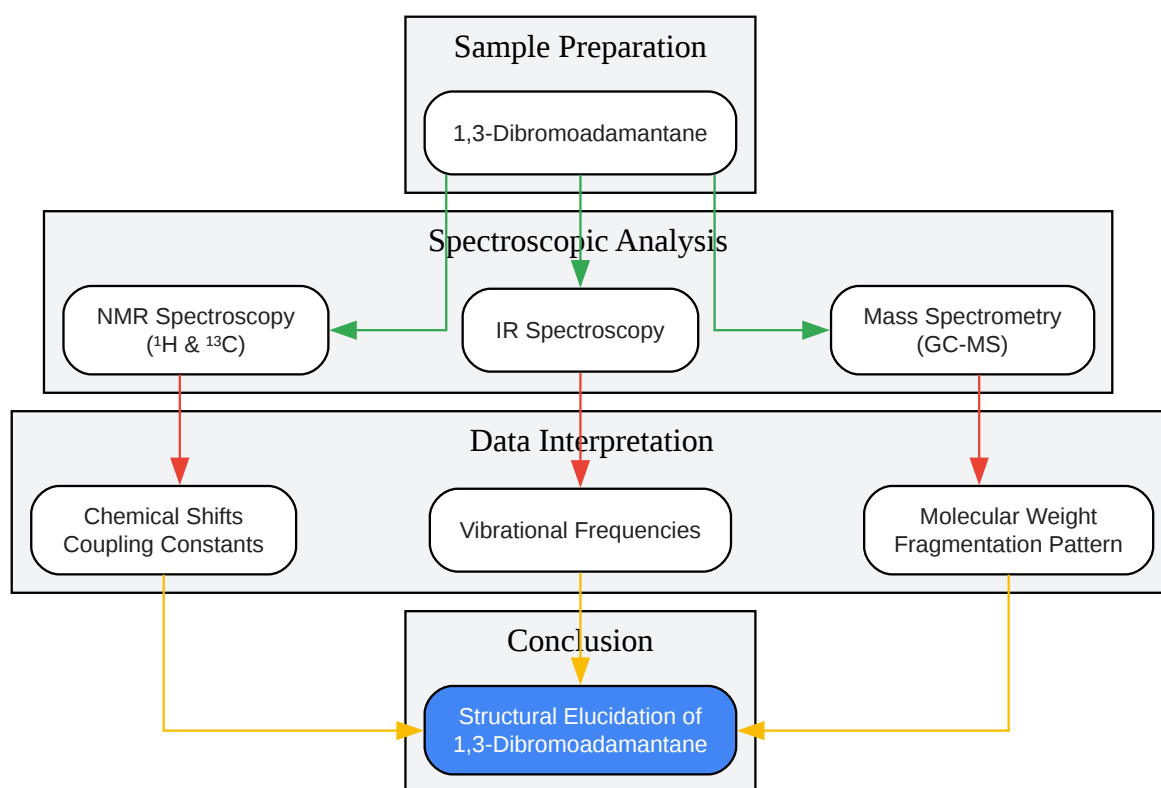
**Sample Introduction and Ionization:** The mass spectrum of **1,3-dibromoadamantane** was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column

before entering the mass spectrometer. Electron ionization (EI) was used to generate the molecular ion and fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. The molecular weight of **1,3-dibromoadamantane** is 294.026 g/mol .<sup>[3]</sup>

## Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis for the characterization of **1,3-dibromoadamantane** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **1,3-dibromoadamantane**.

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## References

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